molecular formula C6H4F2O3S B13627765 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride

3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride

Cat. No.: B13627765
M. Wt: 194.16 g/mol
InChI Key: DGSYGVHIRGHKET-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride (CAS 2138256-08-1) is a high-purity chemical probe with the molecular formula C6H4F2O3S and a molecular weight of 194.16 g/mol. This compound belongs to the privileged class of sulfonyl fluoride (SF) electrophiles, which have found significant utility as reactive probes in chemical biology and molecular pharmacology . Sulfonyl fluorides possess an optimal balance of inherent electrophilic reactivity and stability under physiological aqueous conditions, making them ideal for biomolecular experiments . Their functionality allows them to serve as versatile warheads, covalently modifying not only reactive serine residues but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues in protein binding sites . Researchers can leverage this compound for advanced applications, including covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein-protein interactions . The presence of both a sulfonyl fluoride and a phenolic hydroxy group on a fluorinated aromatic core provides a unique chemical handle for further diversification and for probing microenvironment-sensitive reactivity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H4F2O3S

Molecular Weight

194.16 g/mol

IUPAC Name

3-fluoro-5-hydroxybenzenesulfonyl fluoride

InChI

InChI=1S/C6H4F2O3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H

InChI Key

DGSYGVHIRGHKET-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride typically involves the introduction of a fluorosulfonyl group onto a benzene ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is considered concise and efficient for producing sulfonyl fluorides . The reaction conditions often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .

Chemical Reactions Analysis

3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxyl group on the benzene ring can undergo oxidation to form quinones or reduction to form corresponding alcohols.

    Electrophilic Aromatic Substitution: The fluorine and hydroxyl groups on the benzene ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include sulfuryl fluoride, fluorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Chemical Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

    Drug Discovery: Its unique properties make it a valuable intermediate in the synthesis of potential pharmaceutical compounds.

    Materials Science: The compound is utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Analysis of Key Properties

Parameter This compound 3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
Functional Groups -OH, -F, -SO₂F -CF₃, -F, -SO₂Cl
Electron Effects -OH (resonance donor/-I), -SO₂F (-I) -CF₃ (-I), -SO₂Cl (-I)
Hydrolytic Stability High Low
Typical Use Biomedical probes, polymers Synthetic intermediates

Biological Activity

3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride (CAS Number: 2138256-08-1) is a compound characterized by its unique structure, which includes a sulfonyl fluoride group attached to a benzene ring with a hydroxyl group and a fluorine atom. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential as an enzyme inhibitor and biochemical probe.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic residues in the active sites of enzymes. The sulfonyl fluoride group acts as an electrophile, allowing it to irreversibly inhibit enzyme activity by modifying essential amino acids such as serine, cysteine, or histidine. This mechanism is crucial for modulating various biochemical pathways and cellular processes.

Enzyme Inhibition

Research indicates that compounds containing sulfonyl fluoride groups are potent inhibitors of various enzymes. The reactivity of the sulfonyl fluoride moiety facilitates irreversible binding to target enzymes, making this compound a candidate for therapeutic applications against diseases where specific enzyme activities need regulation .

Case Studies

  • Cereblon Binding : A study explored the structure–activity relationships of sulfonyl fluorides, revealing that compounds similar to this compound could effectively bind to cereblon, an E3 ubiquitin ligase involved in protein degradation pathways. This interaction highlights the potential for developing novel therapeutic agents targeting protein homeostasis in cancer .
  • Chemical Probes : The compound has been utilized as a biochemical probe to study enzyme mechanisms and protein interactions. Techniques such as surface plasmon resonance have been employed to quantify binding affinities and inhibitory effects on target enzymes .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUniqueness
3-Chloro-5-hydroxybenzene-1-sulfonyl fluorideChlorine instead of fluorineDifferent reactivity profile due to chlorine
4-Fluoro-2-hydroxybenzene-1-sulfonyl fluorideHydroxy group at para positionVariability in electrophilic substitution patterns
3-Fluoro-4-hydroxybenzene-1-sulfonic acidSulfonic acid instead of sulfonyl fluorideDifferent solubility and acidity characteristics

The uniqueness of this compound lies in its combination of a hydroxy group and a sulfonyl fluoride moiety, which provides distinct reactivity patterns compared to its analogs. This structure allows it to act as a versatile building block in organic synthesis while also exhibiting significant biological activity as an enzyme inhibitor .

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